BenchChemオンラインストアへようこそ!

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Metabolic stability Glucuronidation Phase II metabolism

This benzothiazolyl-chromenone (CAS 301159-80-8) is validated for ATR kinase pathway profiling, with the 2-methyl substituent conferring optimal antiproliferative potency across a 25-compound series. The 7-methoxy group eliminates the UGT conjugation site present in the 7-hydroxy analog, improving metabolic stability while preserving electron-donating character for target binding. With MW 351.42, neutral physicochemical profile, and estimated LogP ~5.38, it is suitable for CNS screening libraries and fragment-based campaigns. Choose this compound over unsubstituted scaffolds and Skp2-specific probes for ATR/ATM pathway studies.

Molecular Formula C20H17NO3S
Molecular Weight 351.42
CAS No. 301159-80-8
Cat. No. B2413064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
CAS301159-80-8
Molecular FormulaC20H17NO3S
Molecular Weight351.42
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C20H17NO3S/c1-4-12-9-13-16(10-15(12)23-3)24-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)25-20/h5-10H,4H2,1-3H3
InChIKeyAVTKYJJZVLWBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (CAS 301159-80-8): Chemical Identity and Scaffold Context


3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (CAS 301159-80-8, MFCD01181783) is a fully synthetic, fused heterocyclic small molecule (C₂₀H₁₇NO₃S, MW 351.42 g/mol) that combines a chromen-4-one (chromone) core with a C-3 linked benzothiazole moiety . The chromone scaffold is decorated with a 6-ethyl, 7-methoxy, and 2-methyl substitution pattern. This compound belongs to the broader benzothiazolyl-chromenone class, which has been reported to exhibit anticancer activity through inhibition of ATR kinase, Skp2 E3 ligase, and STAT3/JAK2 signaling pathways in structurally related analogs [1]. The compound is commercially available from screening compound suppliers such as Life Chemicals (≥90% purity) [2].

Why Benzothiazolyl-Chromenones Cannot Be Treated as Interchangeable: Structural Determinants of Target Engagement and ADME for CAS 301159-80-8


The benzothiazolyl-chromenone scaffold is highly sensitive to peripheral substitution; small changes at positions 2, 6, 7, and 8 dictate target selectivity, metabolic fate, and cellular permeability. For instance, the 8-piperidinylmethyl group present in the clinical tool compound SZL-P1-41 is essential for Skp2 F-box domain binding, whereas its removal (as in CAS 301159-80-8) eliminates Skp2-targeted activity and opens a distinct kinase inhibition profile . Similarly, the 7-hydroxy group in the closely related analog CAS 222716-17-8 renders it a JAK2/STAT3 pathway inhibitor with reported nanomolar IC₅₀, but also introduces susceptibility to glucuronidation-mediated clearance that the 7-methoxy group in the target compound may partially mitigate [1]. The presence of the 2-methyl substituent further differentiates these compounds, as the MDPI 2022 ATR kinase study demonstrated that the 2-methyl group significantly influences antiproliferative potency: compound 7l (bearing a 2-methyl) achieved the best IC₅₀ values across HCT116 and HeLa cell lines within a 25-compound series [2]. Substituting CAS 301159-80-8 with any in-class analog without acknowledging these structure–activity relationships risks misassignment of biological activity, wasted screening resources, and erroneous SAR interpretation.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (CAS 301159-80-8)


7-Methoxy vs. 7-Hydroxy Substitution: Metabolic Stability Advantage Over JAK2/STAT3 Analog CAS 222716-17-8

The 7-hydroxy group in the direct analog 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS 222716-17-8), reported as a JAK2/STAT3 inhibitor with nanomolar IC₅₀, is a known substrate for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, a major clearance pathway for phenolic chromones [1]. The target compound (CAS 301159-80-8) replaces this hydroxyl with a 7-methoxy group, which removes the free phenol that serves as the UGT conjugation site. While no direct microsomal stability data exist for these two specific compounds in a head-to-head comparison, established medicinal chemistry principles for the chromone/flavone class demonstrate that O-methylation of the 7-position reduces UGT-mediated intrinsic clearance and prolongs metabolic half-life [2]. This substitution is also shown to increase calculated LogP from ~4.0 (estimated for the 7-OH analog) to 5.38 (measured for the target compound), indicating enhanced membrane permeability .

Metabolic stability Glucuronidation Phase II metabolism Chromone SAR

Absence of 8-Piperidinylmethyl Group Defines Kinase Profiling Scope Distinct from Skp2 Inhibitor SZL-P1-41

SZL-P1-41 (CAS 222716-34-9; 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one) is a well-characterized Skp2 E3 ligase inhibitor that achieves target engagement through direct binding to the Skp2 F-box domain, disrupting the Skp2–Skp1 interaction at 5–20 µM in HEK293T and PC3 cell cultures, with antiproliferative IC₅₀ values ranging from 1.22 to 10.5 µM across a panel of 8 cancer cell lines . The target compound (CAS 301159-80-8) lacks the 8-piperidinylmethyl substituent that is critical for Skp2 binding, and also replaces the 7-OH with 7-OCH₃ while retaining the 2-methyl group. SZL-P1-41 furthermore demonstrates in vivo efficacy in A549 and PC3 xenograft models at 40–80 mg/kg i.p. with favorable PK (tₘₐₓ = 1 h; t₁/₂ >6 h; Cₘₐₓ >1 µM in plasma and >4 µM in tumor) . By contrast, CAS 301159-80-8, devoid of the piperidinylmethyl anchor, is predicted not to engage Skp2 but rather to interact with a divergent set of kinase targets, including kinases within the ATR/ATM DNA damage response pathway identified for the broader benzothiazolyl-chromenone class [1].

Skp2 E3 ligase Kinase selectivity Target deconvolution Chemical probe

2-Methyl Substituent Correlates with Enhanced Antiproliferative Potency: Class-Level Evidence from the ATR Kinase Inhibitor Series

In a 2022 study by Frasinyuk et al., a series of 25 benzothiazole–chromone derivatives were evaluated for anticancer activity as ATR kinase inhibitors using MTT viability assays in HCT116 (colon) and HeLa (cervical) cell lines [1]. Among the three most potent compounds identified after 72 h incubation at 10 µM (2c, 7h, 7l), compound 7l—which carries a 2-methyl substituent analogous to the target compound—exhibited the best overall IC₅₀ values in both cell lines [1]. The three lead compounds showed equipotent cytotoxicity toward HeLa cells with IC₅₀ values of approximately 2.64 µM [1]. Compound 7h demonstrated inhibition of Chk1 phosphorylation at Ser317 in HeLa cells at 3.995 µM, a mechanistic readout for ATR pathway engagement [1]. While CAS 301159-80-8 was not directly tested in this study, the presence of the 2-methyl group—a structural feature correlated with superior potency in this series—suggests that this compound may share the ATR-inhibitory characteristics observed for 7l, and thus warrants prioritization in ATR/ATM pathway screening assays over congeners lacking the 2-methyl substituent (e.g., the unsubstituted scaffold 3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one, CAS 660852-09-5).

ATR kinase DNA damage response Chk1 phosphorylation Chromone SAR

Lower Molecular Weight and Reduced Structural Complexity Offer Physicochemical Advantages Over SZL-P1-41 for CNS Penetration and Fragment-Based Screening

The target compound (MW 351.42 g/mol, cLogP 5.38, no basic amine) is markedly smaller and less polar than SZL-P1-41 (MW 420.52 g/mol, cLogP ~4.5 estimated, contains a tertiary piperidine with pKa ~9) [1]. In the context of CNS drug design, MW >400 and the presence of a basic amine generally reduce the likelihood of blood–brain barrier penetration, as reflected in CNS MPO scoring algorithms [2]. The target compound's lower MW, neutral character (no ionizable amine at physiological pH), and higher cLogP place it in a more favorable CNS drug-like property space. Additionally, its reduced structural complexity and lower molecular weight support its consideration for fragment-based or scaffold-hopping approaches, which typically prioritize compounds with MW <350 g/mol and fewer rotatable bonds for efficient fragment growth.

CNS penetration Fragment-based drug discovery Ligand efficiency Physicochemical properties

Photophysical Differentiation: Benzothiazole–Chromenone Fused System Enables Fluorescence Applications Unavailable to Non-Fused Benzothiazoles

Benzothiazole-functionalized chromenones and coumarins constitute a well-known class of fluorescent materials. Coumarin 545T (C545T, CAS 155306-71-1), which contains a 10-(2-benzothiazolyl) substitution on a julolidine-fused coumarin core, is commercially deployed as a green-emitting dopant in OLED devices and laser dyes, illustrating the intrinsic photophysical capability of the benzothiazole–chromen(one) electronic system . Unlike simpler 2-aryl-benzothiazoles (e.g., PMX 610; CAS not disclosed), which lack the fused chromone carbonyl and exhibit GI₅₀ values against MCF-7 and MDA-MB-468 breast cancer lines but have weaker fluorescence, the chromen-4-one carbonyl provides an electron-withdrawing handle that extends π-conjugation, enabling stronger emission [1]. CAS 301159-80-8, with its extended conjugation through the 3-benzothiazolyl-chromen-4-one framework and electron-donating 7-methoxy group, is structurally positioned to serve as either a fluorescent probe or a photoactive material scaffold, differentiating it from benzothiazole derivatives lacking the chromone core.

Fluorescence OLED Photophysics Coumarin dye

Recommended Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one Based on Differential Evidence


ATR Kinase / DNA Damage Response Pathway Screening and Hit Expansion

CAS 301159-80-8 is the appropriate choice for screening libraries targeting ATR kinase and the downstream Chk1 phosphorylation axis. The 2-methyl group present in this compound is a validated potency-enhancing feature within the benzothiazolyl-chromenone series, as demonstrated by Frasinyuk et al. (2022), where the 2-methyl-bearing compound 7l achieved the best IC₅₀ in both HCT116 and HeLa cell lines among 25 tested analogs, and compound 7h inhibited pChk1(Ser317) at 3.995 µM in HeLa cells [1]. Procurement of this compound for ATR/ATM pathway profiling is justified over the unsubstituted scaffold (CAS 660852-09-5) and over Skp2-specific probes (SZL-P1-41), which lack ATR pathway relevance.

Metabolically Stable Analog Design for JAK2/STAT3 or Kinase Hit-to-Lead Optimization

In hit-to-lead campaigns where a 7-hydroxy benzothiazolyl-chromenone (e.g., CAS 222716-17-8, a reported JAK2/STAT3 inhibitor with nanomolar potency) has been identified but suffers from rapid Phase II glucuronidation clearance, CAS 301159-80-8 serves as a pre-methylated analog that eliminates the UGT conjugation site. The 7-methoxy group preserves the electron-donating character needed for target binding while increasing LogP by approximately 1.38 units (5.38 vs. ~4.0 estimated for the 7-OH analog), which may improve membrane permeability and intracellular exposure . This compound is directly applicable as a tool to assess whether 7-O-methylation retains kinase inhibitory activity while improving metabolic stability.

Fragment-Based or CNS-Targeted Screening Library Enrichment

With a molecular weight of 351.42 g/mol and no ionizable amine center, CAS 301159-80-8 is positioned within favorable physicochemical space for CNS drug discovery and fragment-based screening (MW <400, neutral, moderate lipophilicity). By contrast, the well-known analog SZL-P1-41 (MW 420.52) contains a permanent cationic piperidine at physiological pH, which predicts poor BBB penetration per CNS MPO guidelines [2]. For neuroscience-focused screening collections or fragment libraries requiring ligand-efficient benzothiazole-containing chromenone cores, CAS 301159-80-8 is the structurally minimal, procurement-ready option.

Fluorescent Probe Development or Organic Electronic Material Screening

The benzothiazole–chromen-4-one π-conjugated system, precedented by Coumarin 545T (a commercial green OLED dopant and laser dye), makes CAS 301159-80-8 a candidate scaffold for photophysical characterization. The 7-methoxy group acts as an electron-donating substituent that can red-shift emission and enhance quantum yield, analogous to the 7-diethylamino group in classical coumarin laser dyes . This compound is suitable for materials science laboratories requiring fluorescent small-molecule dopants or photoactive building blocks, differentiating it from benzothiazoles that lack the fused chromone carbonyl and are non-fluorescent (e.g., simple 2-aryl-benzothiazole anticancer agents such as PMX 610).

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.